(1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl
Overview
Description
(1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.
Carboxylation: The carboxylate group is introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Resolution: The resulting racemic mixture is resolved to obtain the (1S,2S) enantiomer, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites and modulate biological pathways. This interaction can lead to changes in enzyme activity or receptor signaling, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Imidazoles: Heterocyclic compounds with diverse applications in pharmaceuticals and materials science.
Indazoles: Known for their medicinal properties and used in drug development.
Uniqueness
(1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to interact with biological targets in a stereospecific manner makes it valuable in research and therapeutic applications.
Biological Activity
(1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl is a chiral compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique stereochemistry contributes to its distinct biological activities, making it a valuable compound for therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 193.67 g/mol
- CAS Number : 948915-94-4
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's stereochemistry allows it to fit into active sites of these targets, modulating biological pathways. This interaction can lead to changes in enzyme activity or receptor signaling, resulting in various biological effects such as anti-inflammatory and analgesic properties.
Research Findings
Recent studies have explored the compound's potential in several therapeutic areas:
- Antibacterial Activity : The compound has been investigated for its efficacy against multidrug-resistant bacteria. It has shown promising results in inhibiting the growth of pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii, which are notorious for their resistance to conventional antibiotics .
- Enzyme Inhibition : Research indicates that this compound may serve as a ligand in enzyme studies, particularly in inhibiting β-lactamases, which are enzymes that confer antibiotic resistance .
Case Studies
- Study on Antibacterial Properties :
- Enzyme Interaction Study :
Comparative Analysis
Compound | Activity Type | MIC (mg/dm³) | Notes |
---|---|---|---|
(1S,2S)-Methyl 2-aminocyclohexane HCl | Antibacterial | <0.125 | Effective against resistant strains |
Avibactam | β-lactamase inhibitor | 0.5 | Used in combination with meropenem |
Imidazole derivatives | Antimicrobial | Varies | Broad-spectrum activity |
Properties
IUPAC Name |
methyl (1S,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKBWUZZPSEGLC-LEUCUCNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@@H]1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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